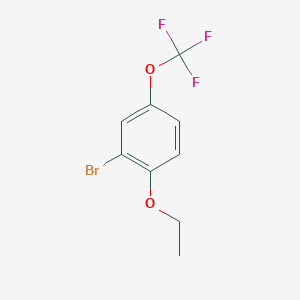
2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene
概要
説明
2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene (2-BE4-TFMB) is an important organic compound with a wide range of applications in the field of organic synthesis. It is a highly reactive compound with a wide range of potential uses in the laboratory. It can be used for the synthesis of other compounds, for the preparation of catalysts, and for the development of new drugs. This article will discuss the synthesis method of 2-BE4-TFMB, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.
科学的研究の応用
Synthesis of Organofluorine Compounds
2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene serves as a precursor in the synthesis of organofluorine compounds. Its reactions with various nucleophiles and bases can lead to the formation of differently substituted phenyl rings, useful in the development of compounds with potential applications in materials science and pharmaceuticals. For instance, the treatment of 1-bromo-2-(trifluoromethoxy)benzene with lithium diisopropylamide (LDA) generates intermediates that can be transformed into 1- and 2-(trifluoromethoxy)naphthalenes through a series of reactions including cycloadditions and reductions (Schlosser & Castagnetti, 2001).
Development of Liquid-Crystalline Networks
This chemical is also instrumental in the creation of supramolecular liquid-crystalline networks, which are constructed through self-assembly processes involving hydrogen bonding. These networks, formed from multifunctional hydrogen-bond donor and acceptor molecules, have potential applications in the design of new materials with unique properties (Kihara et al., 1996).
Nucleophilic Trifluoromethoxylation
The compound is also used in nucleophilic trifluoromethoxylation reactions, where it acts as a source of the trifluoromethoxide anion. This anion can substitute activated bromides and alkyl iodides to form aliphatic trifluoromethyl ethers, marking a significant advancement in the synthesis of trifluoromethylated organic compounds (Marrec et al., 2010).
Synthesis of Isoindoles
Additionally, it is involved in the synthesis of 1-substituted 3-alkoxy-1H-isoindoles, a class of compounds with potential applications in medicinal chemistry and materials science. This synthesis involves a two-step process starting from bromo-substituted benzene derivatives, highlighting the versatility of this compound in organic synthesis (Kuroda & Kobayashi, 2015).
作用機序
Target of Action
Brominated and trifluoromethoxylated compounds are often used in medicinal chemistry due to their unique electronic properties and their ability to form stable carbon-halogen bonds .
Mode of Action
It’s known that brominated compounds can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . The trifluoromethoxy group is electron-withdrawing, which can influence the reactivity of the molecule .
Biochemical Pathways
Brominated and trifluoromethoxylated compounds are often involved in various biochemical pathways due to their reactivity .
Pharmacokinetics
The presence of the ethoxy group might enhance the compound’s lipophilicity, potentially improving its absorption and distribution .
Result of Action
Brominated and trifluoromethoxylated compounds are often used in medicinal chemistry for their potential biological activities .
Safety and Hazards
生化学分析
Biochemical Properties
2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in metabolic processes and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. In in vitro studies, it has been observed that the compound remains stable under specific conditions, but it can degrade over time when exposed to light or high temperatures. In in vivo studies, the long-term effects of this compound on cellular function have been investigated, revealing that prolonged exposure can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while at higher doses, it can induce significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, toxic or adverse effects can occur at high doses, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics. The compound can influence metabolic flux and alter metabolite levels by modulating the activity of these enzymes. Understanding the metabolic pathways involving this compound is essential for elucidating its pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the localization and accumulation of the compound in specific cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is a critical factor that affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
2-bromo-1-ethoxy-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c1-2-14-8-4-3-6(5-7(8)10)15-9(11,12)13/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUATZBRJLHRCCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596207 | |
| Record name | 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
200956-50-9 | |
| Record name | 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

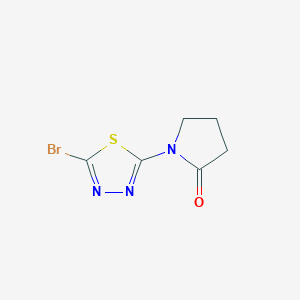
![[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine](/img/structure/B1342495.png)
![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1342497.png)



![5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B1342513.png)


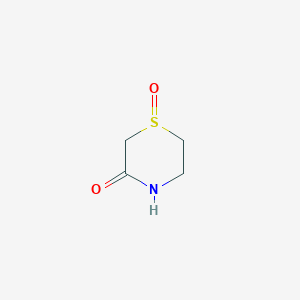
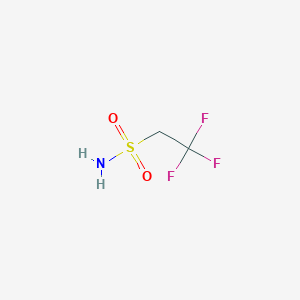
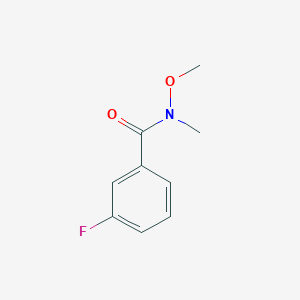
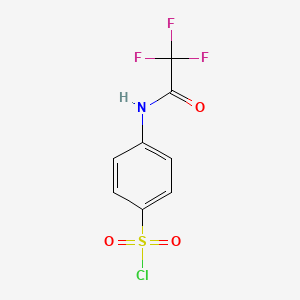
![6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1342541.png)